3-Carbamyl-N-allylquinuclidinium is synthesized from quinuclidine derivatives, particularly using quinuclidin-3-ol as a precursor. The compound falls under the category of quaternary ammonium compounds, characterized by a positively charged nitrogen atom bonded to four substituents. Its structural formula can be represented as C12H16N2O2, indicating the presence of both carbamyl and allyl functional groups.
The synthesis of 3-Carbamyl-N-allylquinuclidinium typically involves the following steps:
Technical parameters such as reaction temperature, solvent choice (often DMSO or acetonitrile), and reaction time can significantly influence yield and purity. Typical yields for this synthesis can range from 70% to 90%, with melting points around 111–115 °C as determined by standard methods.
The molecular structure of 3-Carbamyl-N-allylquinuclidinium features a quinuclidine ring system with a carbamyl group attached to one nitrogen atom and an allyl group attached to another.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure. For instance, NMR can reveal chemical shifts indicative of the different environments surrounding hydrogen atoms in the molecule.
3-Carbamyl-N-allylquinuclidinium participates in several key chemical reactions:
The mechanism of action for 3-Carbamyl-N-allylquinuclidinium primarily involves its interaction with cholinergic receptors and enzymes:
These properties are critical for understanding how the compound behaves under various conditions, influencing its application in medicinal chemistry.
3-Carbamyl-N-allylquinuclidinium has several promising applications:
3-Carbamyl-N-allylquinuclidinium bromide (CAB) is a synthetically modified quaternary ammonium compound derived from the quinuclidine scaffold. Its molecular formula is C₁₂H₂₁BrN₂O, corresponding to a molecular weight of 289.22 g/mol. CAB features a positively charged quinuclidinium nitrogen atom, an allyl group attached to this nitrogen (N-allyl moiety), and a carbamyl (-OCONH₂) functional group at the 3-position of the bicyclic ring. This specific positioning renders CAB a bifunctional molecule capable of simultaneous interactions with cholinergic targets [2] [3].
The quinuclidine core (1-azabicyclo[2.2.2]octane) provides structural rigidity and mimics the bioactive conformation of acetylcholine, facilitating binding to cholinesterases and choline transporters. The carbamyl group enables reversible covalent inhibition of acetylcholinesterase (AChE), akin to established carbamate inhibitors like physostigmine, while the quaternary ammonium center and N-allyl substituent influence affinity for the choline transporter and contribute to the compound's stereospecificity. Crucially, CAB exists as enantiomers (R and S) due to the chiral center at carbon 3. Research demonstrates significant pharmacological differences between these isomers, particularly in their inhibition potency and protective efficacy [2] [3].
Table 1: Key Molecular Descriptors of 3-Carbamyl-N-allylquinuclidinium Bromide (CAB)
Property | Value/Description |
---|---|
Systematic Name | 1-Allyl-3-[(aminocarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane bromide |
Molecular Formula | C₁₂H₂₁BrN₂O |
Molecular Weight | 289.22 g/mol |
Core Structure | Quinuclidinium (1-azabicyclo[2.2.2]octane) |
Key Functional Groups | N-Allyl quaternary ammonium, C-3 carbamate (OCONH₂) |
Chirality | Chiral at C-3 (R and S enantiomers exist) |
Parent Compound | 3-Quinuclidinol (C₇H₁₃NO, MW 127.18 g/mol) [1] |
CAB was developed as a strategic modification of N-allyl-3-quinuclidinol (NAQ), a known potent inhibitor of high-affinity choline uptake (HACU). The rationale behind its synthesis stemmed from the need to combine two protective mechanisms against organophosphate (OP) poisoning—reversible AChE inhibition and suppression of acetylcholine (ACh) synthesis—into a single molecule. This approach aimed to enhance efficacy and simplify treatment protocols [2].
The synthesis of CAB involves a multi-step process starting with 3-quinuclidinol (CAS 1619-34-7). The primary route entails:
The synthesis yields enantiomeric mixtures, necessitating separation techniques to isolate the pharmacologically active R- and S-enantiomers for individual evaluation. Optimization efforts focused on achieving high purity and yield of the desired quaternary ammonium carbamate structure, confirmed using techniques like NMR spectroscopy and mass spectrometry [2].
Table 2: Key Synthetic Steps and Precursors for CAB
Step | Reactant(s) | Product | Key Transformation |
---|---|---|---|
Quaternization | 3-Quinuclidinol + Allyl Bromide | N-Allyl-3-quinuclidinol Bromide (NAQ) | Formation of quaternary ammonium salt |
Carbamylation | NAQ + Carbamoylating Agent (e.g., BrCN) | 3-Carbamyl-N-allylquinuclidinium Bromide (CAB) | Esterification (formation of carbamate) |
Separation | Racemic CAB mixture | Enantiomerically pure R-CAB and S-CAB | Resolution of stereoisomers |
CAB exerts its primary pharmacological effects through dual modulation of cholinergic signaling, making it a significant compound in organophosphate (OP) countermeasure research:
Reversible Acetylcholinesterase (AChE) Inhibition: The carbamyl moiety in CAB acts as a substrate for AChE. Similar to other carbamates, CAB undergoes hydrolysis by AChE, leading to carbamylation of the enzyme's active site serine residue. This forms a covalent bond, temporarily preventing ACh hydrolysis. The decarbamylation rate is significantly slower than deacetylation, resulting in a transiently inhibited enzyme. Crucially, this inhibition is reversible, protecting a fraction of AChE from irreversible inhibition by highly toxic organophosphorus nerve agents like soman. Research demonstrates pronounced stereospecificity: R-CAB inhibits human erythrocyte AChE and plasma pseudocholinesterase (pChE) with IC₅₀ values of 25 µM and 29 µM, respectively, while S-CAB is markedly less potent [2].
Inhibition of High-Affinity Choline Uptake (HACU): CAB retains the ability of its precursor, NAQ, to potently inhibit HACU, the rate-limiting step in ACh synthesis. This activity is also stereoselective. R-CAB exhibits significantly higher potency (IC₅₀ = 4.8 µM) compared to S-CAB (IC₅₀ = 63 µM). By suppressing choline transport into presynaptic terminals, CAB reduces the synthesis of new ACh, thereby mitigating the consequences of excessive synaptic ACh accumulation resulting from AChE inhibition (whether by carbamates or OPs) [2].
Protection Against Soman Intoxication: The combination of reversible AChE inhibition and suppression of ACh synthesis in a single molecule translates into enhanced protection against OP poisoning. In vivo studies using guinea pigs demonstrated that pretreatment with R-CAB (10 µmol/kg, i.m.) 30 minutes before soman exposure, combined with post-exposure atropine (to block muscarinic receptors), provided significant protection against lethality up to 5 LD₅₀ doses of soman. This represents a substantial improvement over the protection offered by the precursor NAQ alone, which required doses up to 100 µmol/kg. Critically, S-CAB failed to provide significant protection, highlighting the essential role of stereochemistry in CAB's efficacy. The mechanism involves R-CAB binding to and protecting a portion of AChE from soman, while simultaneously reducing the amount of ACh available to overload synapses during the cholinergic crisis [2] [3].
CAB thus represents an early proof-of-concept for a bifunctional approach to nerve agent pretreatment and therapy, combining enzyme protection with neurotransmitter synthesis modulation. Its success paved the way for further research into quinuclidinium-based carbamates and oximes for CNS-active applications and medical countermeasures against OPs [2] [3].
Table 3: Mechanism of Action and Protective Efficacy of R-CAB Against Soman
Mechanism/Target | Effect of R-CAB | Biological Consequence | Role in OP Protection |
---|---|---|---|
Acetylcholinesterase (AChE) | Reversible carbamylation (IC₅₀ = 25 µM) | Transient inhibition, protects AChE from OP inhibition | Preserves functional AChE pool during OP exposure |
Plasma Pseudocholinesterase (pChE) | Reversible carbamylation (IC₅₀ = 29 µM) | Transient inhibition of scavenger protein | Minor contribution to scavenging OP molecules |
High-Affinity Choline Uptake (HACU) | Potent inhibition (IC₅₀ = 4.8 µM) | Reduced acetylcholine (ACh) synthesis | Limits ACh accumulation during cholinergic crisis |
In Vivo Protection vs. Soman | Pretreatment (10 µmol/kg) + Atropine post-treatment | Survival up to 5x LD₅₀ | Synergistic effect of AChE protection + reduced ACh synthesis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8